Molecular structure and properties of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Molecular structure and properties of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
This technical guide details the molecular architecture, synthesis, and physicochemical properties of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide .
Executive Summary
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a lipophilic sulfonamide derivative characterized by a benzylsulfonamide core . Unlike the more common benzenesulfonamides (where sulfur is directly bound to a phenyl ring), this molecule features a methylene (
This compound is primarily investigated in medicinal chemistry as a scaffold for protease inhibitors and anticancer agents (specifically tubulin polymerization inhibitors), leveraging the 3,5-dimethylphenyl (xylyl) group to fill hydrophobic pockets in target proteins.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide |
| Common Name | N-(3,5-Xylyl)- |
| Molecular Formula | |
| Molecular Weight | 275.37 g/mol |
| SMILES | Cc1cc(cc(c1)C)NS(=O)(=O)Cc2ccccc2 |
| CAS RN | Not widely listed; derivative of Class CAS 1197-22-4 |
Structural Architecture
The molecule consists of three distinct domains:
-
Head Group (A): The 3,5-dimethylphenyl moiety.[1] The two methyl groups at the meta positions create steric bulk and increase lipophilicity, preventing rapid metabolic degradation at the para position.
-
Core Linker (B): The sulfonamide (
) bridge. This polar functionality acts as a hydrogen bond donor (NH) and acceptor (O=S=O). -
Tail Group (C): The benzyl moiety (
). The methylene spacer allows the phenyl ring to rotate freely, facilitating "induced fit" binding in enzyme active sites.
Electronic & Geometric Configuration
-
Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The
dihedral angle typically ranges from to , creating a "bent" conformation distinct from the planar arrangement of amides. -
Electronic Insulation: The methylene group prevents resonance delocalization between the benzyl ring and the sulfonyl group. Consequently, the acidity of the N-H proton is governed primarily by the inductive effect of the benzyl group (weakly donating) and the resonance of the N-aryl group.
Physicochemical Properties[4][5][6][9][10][11]
The following data represents calculated and consensus values derived from structure-activity relationship (SAR) databases for N-aryl benzylsulfonamides.
| Property | Value (Approx.) | Implication |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; likely to cross cell membranes but requires organic co-solvents (DMSO) for assays. |
| pKa (Sulfonamide NH) | 9.2 – 9.6 | Weakly acidic. At physiological pH (7.4), it exists primarily in the neutral, non-ionized form. |
| H-Bond Donors | 1 (NH) | Critical for binding to catalytic residues (e.g., Ser/Thr hydroxyls). |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Engages backbone amides in protein targets. |
| Rotatable Bonds | 4 | High flexibility allows conformational adaptation. |
| Topological Polar Surface Area | ~54.5 | Good oral bioavailability prediction (Rule of 5 compliant). |
Synthesis Protocol
Reaction Logic
The synthesis utilizes a nucleophilic substitution (sulfonylation) under Schotten-Baumann conditions. The nucleophilic nitrogen of 3,5-dimethylaniline attacks the electrophilic sulfur of phenylmethanesulfonyl chloride.
Reaction Scheme:
Detailed Methodology
Reagents:
-
Phenylmethanesulfonyl chloride (Benzylsulfonyl chloride) [1.0 eq]
-
3,5-Dimethylaniline (3,5-Xylidine) [1.0 eq][2]
-
Pyridine (Solvent/Base) OR Triethylamine (1.2 eq) in DCM.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in anhydrous DCM (20 mL) .
-
Base Addition: Add Pyridine (1.0 mL) or Triethylamine (1.4 mL) . Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add a solution of phenylmethanesulfonyl chloride (1.91 g, 10 mmol) in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic.[3][4]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours . Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove excess amine and pyridine.
-
Wash with Saturated
and Brine . -
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Visualization: Synthesis & Pharmacophore
Figure 1: Synthesis pathway and pharmacophore decomposition of the target sulfonamide.
Spectroscopic Characterization (Predicted)
To validate the synthesis, the following spectral signals confirm the structure:
Proton NMR ( H-NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.30 – 7.45 | Multiplet | 5H | Benzyl Aromatic Ring |
| 6.85 | Singlet | 2H | 3,5-Dimethylphenyl (Ortho positions) |
| 6.78 | Singlet | 1H | 3,5-Dimethylphenyl (Para position) |
| 6.40 | Broad Singlet | 1H | Sulfonamide NH ( |
| 4.32 | Singlet | 2H | Benzyl Methylene ( |
| 2.25 | Singlet | 6H | Methyl Groups ( |
Infrared Spectroscopy (FT-IR)
-
3250 – 3280 cm
: N-H Stretch (Sharp). -
1320 – 1340 cm
: Asymmetric Stretch. -
1150 – 1170 cm
: Symmetric Stretch.
Biological Applications & Mechanism[13]
Pharmacological Significance
While benzenesulfonamides are classic Carbonic Anhydrase (CA) inhibitors, benzylsulfonamides like this compound often show reduced CA activity due to the methylene spacer. Instead, they are prominent in:
-
Protease Inhibition: The tetrahedral sulfonyl group mimics the tetrahedral transition state of amide bond hydrolysis. This scaffold is used in inhibitors of proteases such as Cathepsin K and Matrix Metalloproteinases (MMPs) .
-
Anticancer (Tubulin Binding): N-aryl sulfonamides bind to the colchicine site of tubulin, inhibiting polymerization. The 3,5-dimethyl pattern is a classic "hydrophobic clamp" that improves affinity for the tubulin
-subunit.
Handling & Stability
-
Storage: Store at 2–8°C, protected from light.
-
Solubility: Insoluble in water. Soluble in DMSO (>10 mg/mL) and Ethanol.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
BenchChem. Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide. (Accessed 2026). Link
-
Gowda, B. T., et al. "N-(3,5-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 2009. (Structural comparison of related N-aryl sulfonamides). Link
-
PubChem. Methanesulfonamide, N-phenyl- (Compound Summary). National Library of Medicine. Link
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (pKa data for sulfonamides). Link
